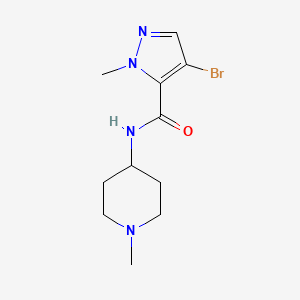![molecular formula C20H23FN2O3S B4710044 1-(4-fluorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4710044.png)
1-(4-fluorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine, also known as FPSP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine involves its ability to selectively block voltage-gated sodium channels. This results in the inhibition of sodium ion influx into cells, which can have a variety of downstream effects on cellular processes. Additionally, this compound has been shown to have some activity on other ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of neuronal excitability, the modulation of neurotransmitter release, and the regulation of ion channel activity. These effects make this compound a valuable tool for investigating various cellular processes, particularly those related to the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(4-fluorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine in laboratory experiments is its selectivity for voltage-gated sodium channels. This allows researchers to selectively block these channels and investigate their role in various physiological processes. Additionally, this compound has been shown to have a high degree of potency, allowing for the use of lower concentrations in experiments.
One of the limitations of using this compound in laboratory experiments is its potential for off-target effects on other ion channels. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for use in some experiments.
Orientations Futures
There are several potential future directions for research involving 1-(4-fluorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine. One area of interest is the investigation of the role of voltage-gated sodium channels in various disease states, including epilepsy and chronic pain. Additionally, there is potential for the development of new drugs based on the structure of this compound, particularly those that selectively target voltage-gated sodium channels. Finally, there is potential for the development of new synthetic methods for the production of this compound, which could improve its availability for use in scientific research.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine has been extensively used in scientific research due to its ability to modulate various cellular processes. One of the primary applications of this compound is in the study of ion channels, particularly voltage-gated sodium channels. This compound has been shown to selectively block these channels, making it a valuable tool for investigating their role in various physiological processes.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-18-8-6-17(7-9-18)16-22-11-13-23(14-12-22)20(24)10-15-27(25,26)19-4-2-1-3-5-19/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCOZVYSPOUFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4709963.png)
![N-[2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4709978.png)
![5-(4-nitrophenyl)-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4709984.png)
![2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4709992.png)
![2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4709993.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4710017.png)
![N-{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4710025.png)
![2-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4710031.png)
![(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4710039.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4710051.png)
![5-[1-(4-biphenylyloxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4710056.png)
![5-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4710063.png)
